3-Amino-2-methyl-1-(3-methylcyclohexyl)propan-1-ol is an organic compound characterized by its amino and hydroxyl functional groups, making it a versatile molecule in various chemical applications. It is primarily utilized in organic synthesis and has potential implications in medicinal chemistry due to its structural properties.
This compound can be synthesized from commercially available starting materials, particularly through the reductive amination of 4-methylcyclohexanone. The synthetic route often involves the use of amines and reducing agents, such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.
3-Amino-2-methyl-1-(3-methylcyclohexyl)propan-1-ol belongs to the class of aliphatic alcohols and amines. It is classified as an amino alcohol due to the presence of both an amino group and a hydroxyl group within its structure.
The synthesis of 3-Amino-2-methyl-1-(3-methylcyclohexyl)propan-1-ol typically follows these steps:
The reaction conditions are crucial for optimizing yield and purity. Continuous flow reactors are sometimes employed in industrial settings to enhance efficiency, alongside high-pressure hydrogenation techniques.
The molecular formula for 3-Amino-2-methyl-1-(3-methylcyclohexyl)propan-1-ol is . Its structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C11H23NO |
| Molecular Weight | 185.31 g/mol |
| IUPAC Name | 3-amino-2-methyl-1-(3-methylcyclohexyl)propan-1-ol |
| InChI | InChI=1S/C11H23NO/c1-8-11(13)9(2)7-12/h8-11,13H,3-7,12H2,1-2H3 |
| InChI Key | NYMQBPLIJCZYCV-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(CC1)C(C(C)CN)O |
3-Amino-2-methyl-1-(3-methylcyclohexyl)propan-1-ol can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Amino-2-methyl-1-(3-methylcyclohexyl)propan-1-ol involves several biochemical interactions:
These interactions are crucial for its potential therapeutic effects and biological activity.
The compound exhibits typical physical properties associated with alcohols and amines:
Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
3-Amino-2-methyl-1-(3-methylcyclohexyl)propan-1-ol has several significant applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2